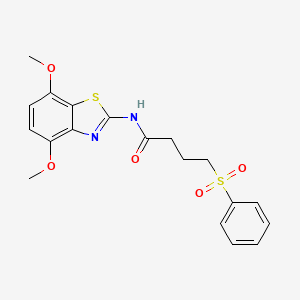

4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide

Description

4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzo[d]thiazole and sulfonyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S2/c1-25-14-10-11-15(26-2)18-17(14)21-19(27-18)20-16(22)9-6-12-28(23,24)13-7-4-3-5-8-13/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZMOPFEGHUZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions

Synthesis of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the formation of the butanamide linkage through amidation reactions using suitable amines and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzo[d]thiazole core may interact with enzymes or receptors, while the sulfonyl group may enhance its binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(5-ethyl-1,3-thiazol-2-yl)acetamide

- N-naphtho(1,2-d)thiazol-2-yl-acetamide

- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)acetamide

Uniqueness

4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide is unique due to the presence of both dimethoxy and sulfonyl groups, which may confer distinct chemical and biological properties compared to other benzo[d]thiazole derivatives. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the benzothiazole ring and sulfonamide group, contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O5S2 |

| Molecular Weight | 478.59 g/mol |

| IUPAC Name | 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various cellular signaling pathways, particularly those involved in inflammation and cancer progression. The compound may exert its effects through:

- Enzyme Inhibition : Targeting enzymes involved in critical metabolic pathways.

- Receptor Binding : Interacting with receptors that modulate cellular responses.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. A study involving similar benzothiazole compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The bioactivity was assessed using the MTT assay, which measures cell viability.

Key Findings:

- Compounds similar to 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide showed IC50 values in the micromolar range against A431 and A549 cells.

- The mechanism involved apoptosis induction and cell cycle arrest as confirmed by flow cytometry analysis.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This effect was validated using enzyme-linked immunosorbent assays (ELISA).

Comparative Analysis with Related Compounds

To understand the unique biological activity of 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide, it is useful to compare it with other benzothiazole derivatives.

| Compound | Biological Activity |

|---|---|

| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | Significant anticancer effects; modulates AKT/ERK pathways |

| N-(benzothiazol-2-yl)-4-chlorobutanamide | Moderate anticancer activity; anti-inflammatory properties |

Case Studies

-

Study on Anticancer Activity :

A recent study synthesized a series of benzothiazole compounds and evaluated their effects on cancer cell lines. The lead compound demonstrated significant inhibition of cell proliferation and migration in A431 and A549 cells while promoting apoptosis. -

Anti-inflammatory Evaluation :

Another investigation focused on evaluating the anti-inflammatory effects of benzothiazole derivatives. The results indicated a marked reduction in inflammatory markers when treated with compounds structurally similar to 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide.

Q & A

Q. How is computational modeling applied to predict target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to tubulin (PDB: 1SA0). Validate with MM/GBSA binding energy calculations .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.